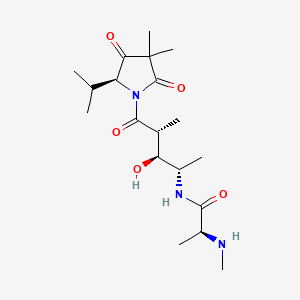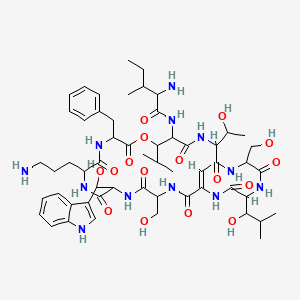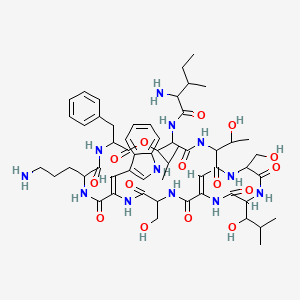
Fluconazol
Descripción general
Descripción
Fluconazole is a synthetic antifungal agent belonging to the triazole class of antifungal medications. It is widely used to treat a variety of fungal infections, including candidiasis, cryptococcal meningitis, and other systemic and superficial fungal infections . Fluconazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting cell membrane formation and leading to fungal cell death .
Mecanismo De Acción
Target of Action
Fluconazole’s primary target is the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell wall .
Mode of Action
Fluconazole acts by selectively inhibiting the activity of lanosterol 14-α-demethylase . This inhibition disrupts the conversion of lanosterol to ergosterol, leading to a deficiency of ergosterol in the fungal cell membrane . The resulting changes in the cell membrane increase its permeability, thereby inhibiting fungal cell growth and replication .
Biochemical Pathways
Fluconazole’s action primarily affects the ergosterol biosynthesis pathway. By inhibiting lanosterol 14-α-demethylase, fluconazole prevents the conversion of lanosterol to ergosterol . This disruption leads to an accumulation of 14-α-methyl sterols in fungal cells and a decrease in the amount of ergosterol . These changes in sterol composition impair the functions of certain membrane-bound enzymes and disrupt the close packing of acyl chains of phospholipids, thus leading to a dysfunctional cell membrane .
Pharmacokinetics
Fluconazole exhibits excellent bioavailability and is well-absorbed when administered orally . It displays low protein binding and is primarily eliminated by the kidneys . Approximately 80% of the administered dose is excreted in the urine as unchanged drug . The half-life of fluconazole is relatively long (about 30 hours), allowing for once-daily dosing .
Result of Action
The primary molecular effect of fluconazole is the disruption of the fungal cell membrane due to ergosterol deficiency . This disruption leads to increased membrane permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of cell growth and replication . On a cellular level, fluconazole’s action results in the death of the fungal cells, thereby helping to clear the fungal infection .
Action Environment
Environmental factors can influence the action of fluconazole. For instance, the presence of other medications can lead to drug-drug interactions, as fluconazole is known to interact with various drugs . Additionally, the pH level of the environment can affect the solubility and absorption of fluconazole . Furthermore, the effectiveness of fluconazole can be influenced by the patient’s immune status and the specific strain of the fungus .
Aplicaciones Científicas De Investigación
Fluconazole has a wide range of scientific research applications:
Chemistry: Fluconazole serves as a model compound for studying azole antifungal agents and their synthesis.
Biology: It is used to investigate fungal cell biology and the mechanisms of antifungal resistance.
Industry: The compound is used in the development of new antifungal formulations and drug delivery systems.
Análisis Bioquímico
Biochemical Properties
Fluconazole plays a crucial role in inhibiting fungal growth by targeting specific biochemical reactions within fungal cells. It primarily interacts with the enzyme lanosterol 14-α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane . By binding to the heme iron of lanosterol 14-α-demethylase, fluconazole inhibits the demethylation of lanosterol, leading to the accumulation of toxic methylated sterols and disrupting the integrity of the fungal cell membrane .
Cellular Effects
Fluconazole exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to impaired cell function and growth inhibition . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, fluconazole’s inhibition of ergosterol synthesis impacts the fluidity and permeability of the fungal cell membrane, ultimately leading to cell death . Additionally, fluconazole has been shown to influence the expression of genes involved in sterol biosynthesis and stress response pathways .
Molecular Mechanism
At the molecular level, fluconazole’s mechanism of action involves the selective inhibition of lanosterol 14-α-demethylase . This enzyme is responsible for converting lanosterol to ergosterol, a critical component of the fungal cell membrane. By binding to the enzyme’s heme iron, fluconazole prevents the demethylation process, leading to the accumulation of toxic methylated sterols . These sterols disrupt the structure and function of the fungal cell membrane, inhibiting fungal growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluconazole have been observed to change over time. Fluconazole is known for its stability and prolonged half-life, allowing it to maintain therapeutic concentrations for extended periods . Resistance to fluconazole can develop over time, particularly in long-term treatments . Studies have shown that fluconazole’s efficacy may decrease due to the emergence of resistant fungal strains, necessitating adjustments in treatment protocols .
Dosage Effects in Animal Models
The effects of fluconazole vary with different dosages in animal models. At therapeutic doses, fluconazole effectively treats fungal infections without significant adverse effects . At higher doses, fluconazole can cause toxic effects, including hepatotoxicity and gastrointestinal disturbances . Studies in animal models have demonstrated a dose-dependent relationship, with higher doses leading to increased toxicity and adverse effects .
Metabolic Pathways
Fluconazole is primarily metabolized in the liver and excreted through the kidneys . It interacts with cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, and CYP3A4, which play a role in its metabolism . Fluconazole’s inhibition of these enzymes can lead to drug-drug interactions and altered metabolic pathways . Additionally, fluconazole’s impact on ergosterol biosynthesis affects metabolic flux and metabolite levels within fungal cells .
Transport and Distribution
Fluconazole exhibits substantial penetration into various body fluids and tissues, making it effective for treating systemic fungal infections . It is well-distributed in the stratum corneum, dermis-epidermis, and eccrine sweat . Fluconazole’s transport and distribution are facilitated by its low molecular weight and high solubility, allowing it to reach therapeutic concentrations in target tissues .
Subcellular Localization
Fluconazole’s subcellular localization is primarily within the fungal cell membrane, where it exerts its antifungal effects . The drug’s targeting signals and post-translational modifications direct it to specific compartments within the fungal cell, ensuring its efficacy in inhibiting ergosterol biosynthesis . Real-time live-cell fluorescence imaging has been used to visualize fluconazole’s uptake and subcellular localization, providing insights into its mechanism of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fluconazole involves several key steps:
Acylation of 1,3-difluorobenzene: This step involves the reaction of 1,3-difluorobenzene with a chloroacetyl halide to produce 2-chloro-2’,4’-difluoroacetophenone.
Alkylation of 4-amino-4H-1,2,4-triazole: The intermediate 2-chloro-2’,4’-difluoroacetophenone is then alkylated with 4-amino-4H-1,2,4-triazole to form 2-(1H-1,2,4-triazol-1-yl)-2’,4’-difluoroacetophenone.
Deamination and Reaction with 1,2,4-triazole: The final step involves deaminating the intermediate and reacting it with 1,2,4-triazole to yield fluconazole.
Industrial Production Methods: Industrial production of fluconazole follows similar synthetic routes but is optimized for large-scale manufacturing. Continuous flow synthesis methods have been developed to improve efficiency and yield. These methods involve the use of continuous reactors and optimized reaction conditions to produce fluconazole in a more controlled and scalable manner .
Análisis De Reacciones Químicas
Types of Reactions: Fluconazole undergoes various chemical reactions, including:
Substitution Reactions: Fluconazole can participate in nucleophilic substitution reactions due to the presence of halogen atoms in its structure.
Oxidation and Reduction Reactions: While fluconazole itself is stable under oxidative and reductive conditions, its intermediates and derivatives can undergo such reactions during synthesis.
Common Reagents and Conditions:
Major Products: The primary product of these reactions is fluconazole, with potential by-products including unreacted intermediates and side products from incomplete reactions .
Comparación Con Compuestos Similares
Ketoconazole: An imidazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Itraconazole: A triazole antifungal with a broader spectrum of activity compared to fluconazole.
Voriconazole: Another triazole antifungal with enhanced activity against certain resistant fungal strains.
Uniqueness of Fluconazole: Fluconazole is unique among azole antifungals due to its high oral bioavailability, predictable pharmacokinetics, and relatively low incidence of adverse effects . It is also effective against a wide range of fungal pathogens, making it a versatile and widely used antifungal agent .
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHAOTPXVQNOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N6O | |
| Record name | fluconazole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Fluconazole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020627 | |
| Record name | Fluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4), slightly soluble in water, Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs), Slightly soluble in water and saline, 1.39e+00 g/L | |
| Record name | SID49666152 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Fluconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Fluconazole is a very selective inhibitor of fungal cytochrome P450 dependent enzyme _lanosterol 14-α-demethylase_. This enzyme normally works to convert _lanosterol_ to _ergosterol_, which is necessary for fungal cell wall synthesis. The free nitrogen atom located on the azole ring of fluconazole binds with a single iron atom located in the heme group of lanosterol 14-α-demethylase. This prevents oxygen activation and, as a result, inhibits the demethylation of lanosterol, halting the process of ergosterol biosynthesis. Methylated sterols are then found to accumulate in the fungal cellular membrane, leading to an arrest of fungal growth. These accumulated sterols negatively affect the structure and function of the fungal cell plasma membrane. Fluconazole resistance may arise from an alteration in the amount or function of the target enzyme (lanosterol 14-α-demethylase), altered access to this enzyme, or a combination of the above. Other mechanisms may also be implicated, and studies are ongoing., Fluconazole usually is fungistatic in action. Fluconazole and other triazole-derivative antifungal agents (e.g., itraconazole, terconazole) appear to have a mechanism of action similar to that of the imidazole-derivative antifungal agents (e.g., butoconazole, clotrimazole, econazole, ketoconazole, miconazole, oxiconazole). Like imidazoles, fluconazole presumably exerts its antifungal activity by altering cellular membranes resulting in increased membrane permeability, leakage of essential elements (eg, amino acids, potassium), and impaired uptake of precursor molecules (eg, purine and pyrimidine precursors to DNA). Although the exact mechanism of action of fluconazole and other triazoles has not been fully determined, the drugs inhibit cytochrome P-450 14-a-desmethylase in susceptible fungi, which leads to accumulation of C-14 methylated sterols (e.g., lanosterol) and decreased concentrations of ergosterol. It appears that this may occur because a nitrogen atom (N-4) in the triazole molecule binds to the heme iron of cytochrome P-450 14-a-desmethylase in susceptible fungi. Unlike some imidazoles (eg, clotrimazole, econazole, miconazole, oxiconazole) that suppress ATP concentrations in intact cells and spheroplasts of C. albicans, fluconazole does not appear to have an appreciable effect on ATP concentrations in the organism. It is unclear whether this effect is related to the in vivo antifungal effects of the drugs. Fluconazole generally is fungistatic against Candida albicans when the organism is in either the stationary or early logarithmic phase of growth., Fungistatic; may be fungicidal, depending on the concentration; azole antifungals interfere with cytochrome P450 enzyme activity, which is necessary for the demethylation of 14-alpha-methylsterols to ergosterol. Ergosterol, the principal sterol in the fungal cell membrane, becomes depleted. This damages the cell membrane, producing alterations in membrane functions and permeability. In Candida albicans, azole antifungals inhibit transformation of blastospores into invasive mycelial form. | |
| Record name | Fluconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder, Crystals from ethyl acetate/hexane | |
CAS No. |
86386-73-4 | |
| Record name | Fluconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86386-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluconazole [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086386734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 86386-73-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VZV102JFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138-140 °C, 138 - 140 °C | |
| Record name | Fluconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3R,6S,8R,9R,12S,15S,21S,22R)-2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaene-9,12,21-triol](/img/structure/B1672786.png)







![N-[(E)-11-[(24Z)-14,16-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672803.png)
![N-[(E)-11-[(13E,24Z)-16,22-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672804.png)

